N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-2-methylbenzenesulfonamide
CAS No.: 921996-88-5
Cat. No.: VC4903587
Molecular Formula: C21H23FN2O4S
Molecular Weight: 418.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921996-88-5 |
|---|---|
| Molecular Formula | C21H23FN2O4S |
| Molecular Weight | 418.48 |
| IUPAC Name | N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-4-fluoro-2-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C21H23FN2O4S/c1-5-10-24-17-8-7-16(12-18(17)28-13-21(3,4)20(24)25)23-29(26,27)19-9-6-15(22)11-14(19)2/h5-9,11-12,23H,1,10,13H2,2-4H3 |
| Standard InChI Key | LJOLLEVWAQRZDV-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C |
Introduction
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b] oxazepin-8-yl)-4-fluoro-2-methylbenzenesulfonamide is a complex organic compound belonging to the sulfonamide class, which is known for its diverse biological activities, including antibacterial properties. The compound features a benzo[b] oxazepin core, a structure often associated with anti-inflammatory and analgesic effects. Despite the lack of specific information on this exact compound, related compounds in the same class provide insights into its potential properties and applications.
Synthesis
The synthesis of compounds in this class typically involves multiple steps, requiring specific reagents and solvents to facilitate reactions. For instance, the synthesis of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b] oxazepin-8-yl)-4-fluoro-3-methylbenzenesulfonamide may involve bases like sodium hydride and solvents such as dimethylformamide. Reaction conditions, including temperature and time, must be carefully controlled to optimize yield and purity.
Comparison with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume